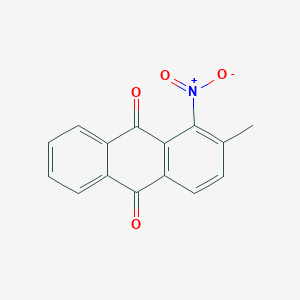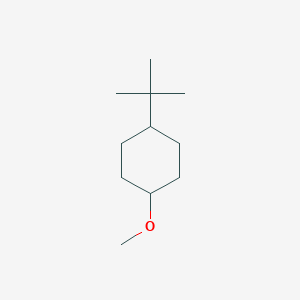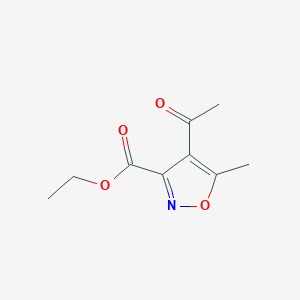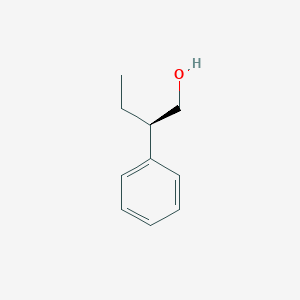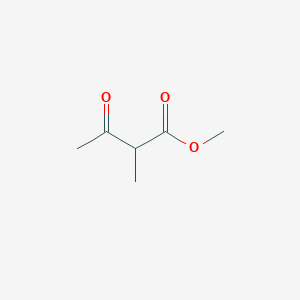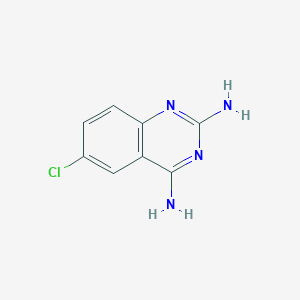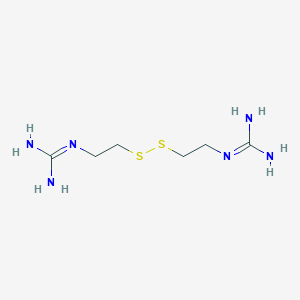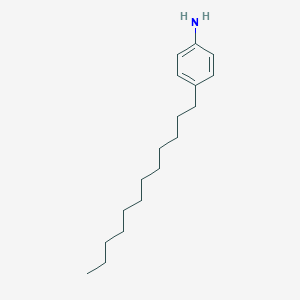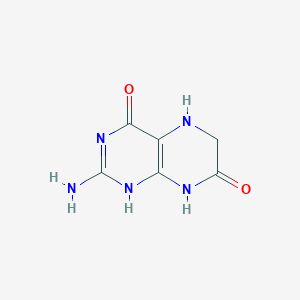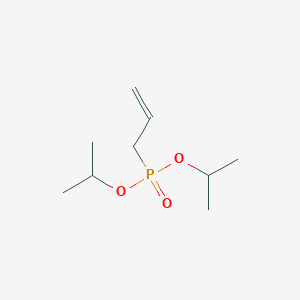
Diisopropylallylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylallylphosphonate, also known as DIPA, is a chemical compound with the molecular formula C9H19O2P. It is a phosphonate ester that is commonly used in scientific research as a reagent for the synthesis of various organic compounds. DIPA is known for its unique properties, including its ability to act as a nucleophile in chemical reactions and its stability under harsh conditions. In
Mecanismo De Acción
The mechanism of action of Diisopropylallylphosphonate is not well understood. However, it is believed that Diisopropylallylphosphonate acts as a nucleophile in chemical reactions, which allows it to participate in various organic synthesis reactions. Diisopropylallylphosphonate is also known for its stability under harsh conditions, which makes it a valuable reagent for chemical reactions that require high temperatures or strong acids.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Diisopropylallylphosphonate. However, studies have shown that Diisopropylallylphosphonate is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diisopropylallylphosphonate in lab experiments is its stability under harsh conditions. Diisopropylallylphosphonate can withstand high temperatures and strong acids, which makes it a valuable reagent for many organic synthesis reactions. Additionally, Diisopropylallylphosphonate is relatively easy to synthesize and is commercially available.
However, there are also limitations to using Diisopropylallylphosphonate in lab experiments. One of the main limitations is that Diisopropylallylphosphonate is a relatively reactive compound and can react with other compounds in the reaction mixture, which can affect the yield and purity of the final product. Additionally, Diisopropylallylphosphonate can be difficult to handle due to its high reactivity and volatility.
Direcciones Futuras
There are several future directions for research on Diisopropylallylphosphonate. One potential area of research is the development of new synthesis methods for Diisopropylallylphosphonate that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for Diisopropylallylphosphonate in organic synthesis and other fields. Finally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of Diisopropylallylphosphonate.
Métodos De Síntesis
Diisopropylallylphosphonate can be synthesized by reacting allyl alcohol with diisopropylphosphite in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be completed in a few hours. The resulting product is then purified by distillation or column chromatography to obtain pure Diisopropylallylphosphonate.
Aplicaciones Científicas De Investigación
Diisopropylallylphosphonate has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various organic compounds, including phosphonates, phosphates, and carboxylic acids. Diisopropylallylphosphonate is also used as a starting material for the synthesis of other phosphonate esters, such as bis(2,4,6-trimethylphenyl)phosphonate and bis(2,4-dinitrophenyl)phosphonate.
Propiedades
Número CAS |
1067-70-5 |
|---|---|
Nombre del producto |
Diisopropylallylphosphonate |
Fórmula molecular |
C9H19O3P |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
2-[propan-2-yloxy(prop-2-enyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 |
Clave InChI |
NQKZTZFZYGDJQI-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(CC=C)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(CC=C)OC(C)C |
Sinónimos |
Allylphosphonic acid diisopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




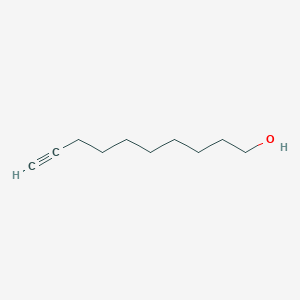
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)
